4-[(1S)-1-aminoethyl]-3-chlorophenol
Description
4-[(1S)-1-aminoethyl]-3-chlorophenol is a chiral aromatic compound featuring a phenol backbone substituted with a chlorine atom at the 3-position and a (1S)-1-aminoethyl group at the 4-position. The compound’s amine and phenol moieties suggest reactivity in nucleophilic and electrophilic reactions, while the chlorine atom may enhance stability or influence binding interactions in biological systems.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
CCBWKKBPBJMDAI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)O)Cl)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Multi-Temperature-Zone Continuous Flow Microchannel Reactor Method
A recent advanced method uses a multi-temperature-zone continuous flow microchannel reactor, which offers high efficiency, environmental friendliness, and improved safety compared to traditional batch processes.
Synthetic Route Summary:
- Diazotization: Sulfanilic acid is dissolved with sodium nitrite and an inorganic base (e.g., sodium carbonate) in water to form a diazonium salt by reaction with hydrochloric acid at 0–10 °C for 30–60 seconds.
- Coupling: The diazonium salt reacts with m-chlorophenol (3-chlorophenol) in the presence of an inorganic base at 10–20 °C for 20–45 seconds to form an azo compound.
- Reduction: The azo compound is reduced by a metal reducing agent (e.g., zinc powder) and a chemical reducing agent (e.g., ammonium formate or formic acid) at room temperature for 3 hours to yield 4-amino-3-chlorophenol.
- Microchannel reactor enhances heat and mass transfer, enabling precise temperature control and minimizing side reactions.
- Use of cheap, industrially available reducing agents.
- High yield (~82–83%) and purity (>99%) of 4-amino-3-chlorophenol.
- Environmentally friendly and scalable process.
Representative Data from Example 2:
| Step | Reagents/Conditions | Molar Ratios (Sulfanilic Acid Basis) | Temperature (°C) | Time (s or h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Diazotization | Sulfanilic acid, Na2CO3, NaNO2, HCl | 1:0.5:1:3.0 | -5 to 20 | 30–60 s | - | - |
| Coupling | m-Chlorophenol, inorganic base | - | 10 | 33 s | - | - |
| Reduction | Zn powder, ammonium formate | 1:5:10 | 25 (room temp) | 3 h | 82.11 | 99.22 |
- Solutions of sulfanilic acid mixture and HCl are fed into the microchannel reactor.
- Diazotization occurs in controlled temperature zones.
- The diazonium salt is immediately coupled with m-chlorophenol solution.
- The resulting azo compound is collected and chemically reduced.
Comparative Conventional Batch Process:
- Longer reaction times (hours).
- Less precise temperature control.
- Lower safety and higher byproduct formation.
- Lower overall yield and purity.
Notes on Reagents and Conditions
- Inorganic bases used include sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide.
- Molar ratios and temperatures are critical for controlling reaction rates and minimizing decomposition of diazonium salts.
- Reduction step uses metals such as zinc or tin powder with formic acid or ammonium formate.
Introduction of the (1S)-1-Aminoethyl Side Chain
The chiral aminoethyl substituent at the 4-position can be introduced via several methods:
Chiral Amination via Reductive Amination
- Starting from 4-amino-3-chlorophenol, a chiral aldehyde or ketone derivative (e.g., acetaldehyde) is reacted with the amino group.
- Reductive amination using chiral catalysts or chiral auxiliaries ensures the formation of the (1S)-enantiomer.
- Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation under chiral ligand control.
Asymmetric Synthesis Using Chiral Catalysts
- Direct asymmetric amination of 4-hydroxy-3-chlorophenyl acetaldehyde derivatives.
- Use of chiral transition metal complexes or organocatalysts to induce stereoselectivity.
Resolution of Racemic Mixtures
- If racemic 4-[(1-aminoethyl)]-3-chlorophenol is obtained, chiral resolution methods such as crystallization with chiral acids or chiral chromatography can isolate the (1S)-enantiomer.
Structural and Crystallographic Insights
Research on related Schiff-base copper(II) complexes containing 3-chlorophenol derivatives reveals:
- The presence of ortho-chloro substituents influences molecular conformation and hydrogen bonding patterns.
- Hydroxyl groups form intermolecular or intramolecular hydrogen bonds, affecting crystal packing and stability.
These structural insights can guide the design of catalysts or intermediates for stereoselective synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Diazotization & Coupling | Multi-temp microchannel reactor, 0–20 °C | - | - | Rapid, controlled, high efficiency |
| Reduction to 4-amino-3-chlorophenol | Zn powder + ammonium formate, RT, 3 h | ~82–83 | >99 | Environmentally friendly, scalable |
| Chiral Amination | Reductive amination with chiral catalyst | Variable | High | Controls (1S)-stereochemistry |
| Resolution (if needed) | Chiral crystallization or chromatography | Variable | High | For enantiomeric purity |
The preparation of 4-[(1S)-1-aminoethyl]-3-chlorophenol is a multi-step process beginning with the efficient synthesis of 4-amino-3-chlorophenol via an advanced continuous flow microchannel reactor method. This approach offers superior yield, purity, and environmental benefits over traditional batch methods. Subsequent stereoselective introduction of the chiral aminoethyl group can be achieved by reductive amination using chiral catalysts or by resolution techniques. Structural studies of related compounds provide valuable insights for optimizing synthesis.
This comprehensive methodology ensures high-quality production of this compound suitable for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-[(1S)-1-aminoethyl]-3-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]-3-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenolic and chlorinated moieties can participate in various chemical interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Chlorophenyl)ethanol (CAS 3391-10-4)
The provided evidence focuses on 1-(4-Chlorophenyl)ethanol, a compound with a 4-chlorophenyl group and an alcohol functional group. Below is a structural and functional comparison:
Key Differences :
- Functional Group Reactivity: The amine group in this compound enables nucleophilic reactions (e.g., forming amides), whereas the alcohol in 1-(4-Chlorophenyl)ethanol is more suited for oxidation or esterification.
- Stereochemical Utility: The S-configuration in this compound could enhance its role in producing enantiopure drugs, while 1-(4-Chlorophenyl)ethanol’s use as a chiral auxiliary depends on its secondary alcohol configuration .
Other Analogous Compounds
However, hypothetical comparisons can be drawn to:
- 4-Amino-3-chlorophenol: Lacks the ethyl chain but shares phenol and amine groups.
- 3-Chloro-4-hydroxybenzylamine: Features a benzylamine group instead of an aminoethyl chain, altering solubility and metabolic stability.
Limitations of Available Evidence
Thus, this comparison relies on structural extrapolation rather than experimental data. Further research is required to validate the compound’s synthetic pathways, biological activity, and industrial applications.
Q & A
Q. What are the recommended synthetic routes for 4-[(1S)-1-aminoethyl]-3-chlorophenol, considering stereochemical control?
Methodological Answer: The synthesis of this compound requires strategies to achieve stereochemical control at the chiral center. A viable approach involves reductive amination of 3-chloro-4-acetylphenol using (S)-configured amines or chiral catalysts. For example:
- Reductive Amination : React 3-chloro-4-acetylphenol with a chiral amine (e.g., (S)-α-methylbenzylamine) under hydrogenation conditions (e.g., H₂/Pd-C). The chiral auxiliary directs stereoselectivity, yielding the desired (S)-enantiomer .
- Enzymatic Resolution : Use lipases or esterases to resolve racemic intermediates, as demonstrated in chiral alcohol synthesis .
Q. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer: Validate enantiomeric purity using:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) and 0.1% diethylamine. Retention time comparisons with standards confirm enantiomeric ratios .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as applied to structurally similar compounds (e.g., 1-(4-chlorophenyl)ethanol derivatives) .
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare with literature values for (S)-configured analogs .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Given the structural similarity to 3-chlorophenol (a mucous membrane irritant):
- Use PPE : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal, following institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between Langmuir and Dubinin-Astakhov (DRK) models in adsorption studies of this compound?
Methodological Answer: The Langmuir model assumes monolayer adsorption, while the DRK equation (exponent n = 4) accounts for heterogeneous pore structures. To resolve discrepancies:
Analyze Adsorption Isotherms : Compare fits for both models. DRK better describes activated carbons with micropores .
Characterize Carbon Porosity : Use N₂ adsorption/desorption isotherms to determine pore size distribution. Molecular sieve effects in low-activation carbons favor DRK .
Validate Temperature Invariance : DRK’s characteristic energy (Eₛ) and affinity coefficients (βₛ) remain temperature-independent (283–313 K), enabling predictive modeling .
Q. Table 1: Key Parameters for Adsorption Models
| Model | Assumption | Best For | Critical Parameter |
|---|---|---|---|
| Langmuir | Monolayer, homogeneous | Ideal surfaces (e.g., carbon blacks) | Qₘₐₓ (max capacity) |
| DRK (n = 4) | Heterogeneous pores | Activated carbons with micropores | Eₛ (energy), βₛ |
Q. How does the stereochemistry of this compound influence its biological or catalytic activity?
Methodological Answer: The (S)-configuration impacts molecular interactions in chiral environments:
- Enzymatic Assays : Test enantiomer-specific inhibition/activation using kinases or oxidoreductases. For example, (S)-configured Y-27632 analogs show Rho kinase selectivity .
- Molecular Docking : Simulate binding affinities with protein targets (e.g., phenol-hydroxylating enzymes). The (S)-enantiomer may exhibit higher steric complementarity .
- Comparative Studies : Synthesize both enantiomers and evaluate bioactivity differences, as done for (S)-3-(1-(dimethylamino)ethyl)phenol derivatives .
Q. What advanced techniques address contradictions in NMR and mass spectrometry data for this compound derivatives?
Methodological Answer: Contradictions often arise from isotopic peaks or dynamic stereochemistry:
- High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., Cl⁻ has ³⁵Cl/³⁷Cl ~3:1) to confirm molecular formulas .
- Variable-Temperature NMR : Detect rotamers or tautomers by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic/amine regions, critical for verifying substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
